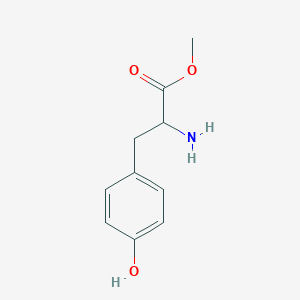

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate

概要

説明

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate is a methyl ester derivative of the amino acid tyrosine (4-hydroxyphenylalanine). Structurally, it consists of a phenyl ring substituted with a hydroxyl group at the para position, linked to a propanoate backbone with an amino group at the C2 position and a methyl ester at the carboxyl terminus. This compound is synthesized via esterification of L-tyrosine using a green chemistry approach involving dried Dowex H+/NaI, yielding the hydrochloride form in 75% efficiency . Its stereochemistry is confirmed by $^1$H NMR (e.g., δ 9.22 ppm for NH and δ 7.09 ppm for aromatic protons) and $^{13}$C NMR (e.g., δ 173.6 ppm for the ester carbonyl) . The compound serves as a key intermediate in peptide synthesis and pharmacological studies, such as antimycobacterial agents .

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-(4-hydroxyphenyl)propanoate can be synthesized through the esterification of tyrosine. The process involves the reaction of tyrosine with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced to form derivatives with altered functional groups. For example, reduction with sodium borohydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Neurotransmitter Synthesis

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate serves as a precursor in the synthesis of neurotransmitters, particularly dopamine and norepinephrine. Its structural similarity to natural amino acids allows it to modulate neurotransmission effectively. Research indicates that this compound may enhance neurotransmitter levels, which could have implications for treating neurodegenerative diseases and mood disorders.

Antioxidant Properties

The hydroxyphenyl group present in this compound contributes to its potential antioxidant properties. Studies have suggested that it may protect neuronal cells from oxidative stress, which is a significant factor in neurodegeneration.

Neuroprotective Effects

Recent pharmacological studies have demonstrated that this compound exhibits neuroprotective effects in various models of neurotoxicity. For instance, it has been shown to reduce cell death in neuronal cultures exposed to toxic agents, suggesting its potential as a therapeutic agent in neuroprotection .

Interaction Studies

Research into the interaction of this compound with various receptors has revealed its ability to modulate receptor activity. It interacts with neurotransmitter receptors and enzymes involved in neurotransmission, which may enhance its therapeutic profile.

Synthesis of Bioactive Compounds

This compound is utilized in the synthesis of various bioactive molecules and pharmaceuticals. Its derivatives are being explored for their potential as anti-cancer agents and inhibitors of histone deacetylases (HDACs), which play a crucial role in gene expression regulation .

Case Studies and Research Findings

作用機序

The mechanism of action of methyl 2-amino-3-(4-hydroxyphenyl)propanoate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes involved in amino acid metabolism, such as tyrosine hydroxylase and phenylalanine hydroxylase.

Pathways Involved: It participates in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in the nervous system and are involved in various physiological processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substitution on the Phenyl Ring

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride

- Structure : The hydroxyl group is replaced with fluorine at the para position.

- Applications : Used in peptide modifications to improve metabolic stability.

- Data: Molecular formula $ \text{C}{10}\text{H}{13}\text{ClFNO}_2 $, MW 233.67 g/mol, CAS 64282-12-8 .

(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate

- Structure: Contains a nitro group (-NO$_2$) at the para position.

- Properties : The nitro group is a strong electron-withdrawing substituent, reducing electron density on the aromatic ring and increasing reactivity toward nucleophilic substitution.

- Data : Molecular formula $ \text{C}{10}\text{H}{14}\text{N}2\text{O}5 $, MW 242.23 g/mol, CAS 1820569-56-9 .

Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride

- Structure : Features two hydroxyl groups at the 3- and 4-positions of the phenyl ring.

- Data : CAS 34260-72-5, similarity score 0.95 to the parent compound .

Modifications to the Ester Group

(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate

- Structure : Benzyl ester replaces the methyl ester.

- Properties : The benzyl group enhances steric bulk and stability under acidic conditions, making it suitable for solid-phase peptide synthesis.

- Applications : Intermediate in benzyl-protected peptide derivatives .

H-Tyr-Tyr-Tyr Methyl Ester

- Structure : Tripeptide derivative with three tyrosine units linked via amide bonds and a terminal methyl ester.

- Data : CAS 53566-70-4 .

Functional Group Additions

Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate

- Structure: Sulfonamide group at the amino position.

- Properties: Enhances resistance to enzymatic degradation and modulates solubility ($ \text{C}{17}\text{H}{19}\text{NO}_4\text{S} $, MW 333.40 g/mol).

- Applications : Probable prodrug candidate with improved pharmacokinetics .

(S)-Methyl 2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoate

- Structure : Thiazole moiety linked via a methylene group to the phenyl ring.

- Properties : Thiazole imparts antimycobacterial activity (MIC ~12.5 µg/mL against M. tuberculosis).

- Data : Synthesized via reductive amination of thiazole carbaldehydes .

生物活性

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate, also known as H-DL-Tyr-OMe·HCl, is a compound of significant interest in biological research due to its potential roles in neurotransmission, antioxidant activity, and pharmacological applications. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and findings from various studies.

- Molecular Formula : C₁₀H₁₃ClN₄O₃

- Molecular Weight : 231.676 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water

- Melting Point : Approximately 135.5 °C

This compound acts primarily as a precursor in the synthesis of neurotransmitters, particularly catecholamines such as dopamine and norepinephrine. The hydroxyphenyl group contributes to its potential antioxidant properties, which may protect neuronal cells from oxidative stress. This compound is believed to interact with various receptors and enzymes involved in neurotransmission, suggesting a modulatory role in receptor activity and enzyme kinetics.

Biological Activities

- Neuroprotective Effects :

-

Antioxidant Activity :

- The presence of the hydroxy group on the phenyl ring suggests that this compound may exhibit antioxidant activity, which is crucial for mitigating oxidative damage in cells.

-

Antiproliferative Activity :

- Research has shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, one study reported that certain analogs displayed IC50 values ranging from 0.69 μM to 11 μM against HCT-116 and HeLa cells, indicating significant antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and properties of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₀H₁₄ClNO₃ | Hydrochloride salt form; potential neuroprotective effects | Neuroprotective, antioxidant, antiproliferative |

| L-Tyrosine | C₉H₁₁NO₃ | Natural amino acid; precursor for neurotransmitters | Neurotransmitter synthesis |

| Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride | C₁₀H₁₄ClNO₃ | Different hydroxyl group positioning | Similar pharmacological potential |

| D,L-Tyrosine methyl ester | C₉H₁₁NO₃ | Methyl ester form; lacks the hydrochloride component | Limited biological activity |

Case Studies and Research Findings

- Neuroprotective Research :

- Cytotoxicity Assessments :

- Antioxidant Studies :

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-amino-3-(4-hydroxyphenyl)propanoate?

A common approach involves esterification of the corresponding amino acid precursor. For example, methyl ester derivatives of amino acids are often synthesized via reaction with methanol under acidic catalysis (e.g., HCl gas) . For structural analogs like (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate, purification is achieved using silica gel chromatography, with purity validated by HPLC (>97%) . Ensure reaction conditions (temperature, solvent) are optimized to avoid racemization, as chirality is critical for biological activity .

Q. How can the structural identity of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural determination. For example, (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate was resolved using SHELX programs (e.g., SHELXL for refinement), with crystallographic data deposited in the Cambridge Structural Database . Complementary techniques include:

- NMR : Analyze and spectra for characteristic peaks (e.g., aromatic protons at δ 6.5–7.5 ppm, ester carbonyl at ~170 ppm).

- Mass spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns .

Q. What are the primary biological activities associated with this compound?

Methyl esters of amino acid derivatives often exhibit cell permeability, making them candidates for anti-inflammatory or anti-tumor studies. For instance, a structurally similar compound, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate, showed potent inhibition of NF-κB and IL-6 in monocyte/macrophage cells via suppression of cytokine signaling pathways . Initial assays should include cytotoxicity (e.g., MTT) and cytokine profiling (ELISA) in relevant cell lines.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

Discrepancies in X-ray data (e.g., poor R-factors or electron density maps) may arise from disorder or twinning. Use the SHELX suite (SHELXD for phasing, SHELXL for refinement) to model alternative conformations or apply twin refinement commands (e.g., TWIN/BASF). For high-resolution data (<1.0 Å), anisotropic displacement parameters improve accuracy . Cross-validate with spectroscopic data to confirm functional groups .

Q. What strategies are effective for impurity profiling during synthesis?

Related substances (e.g., unreacted starting materials or positional isomers) can be identified using:

- HPLC-MS : Compare retention times and mass spectra with reference standards (e.g., EP impurities cataloged in ).

- Ion mobility spectrometry : Differentiate isomers based on collision cross-sections .

For example, 3-(4-hydroxyphenyl)propanoic acid derivatives may form regioisomers during esterification; gradient elution with C18 columns and acidic mobile phases enhances separation .

Q. How can computational methods aid in predicting the compound’s reactivity or stability?

- Density Functional Theory (DFT) : Calculate thermodynamic properties (e.g., ΔrH° for sodium adduct formation, as reported for similar amino acid esters ).

- Molecular docking : Predict binding affinities to biological targets (e.g., NF-κB or cytokine receptors) using tools like AutoDock Vina .

Validate predictions experimentally via kinetic studies (e.g., Arrhenius plots for hydrolysis stability) .

Q. What experimental design considerations are critical for studying sodium ion adducts in mass spectrometry?

Sodium adducts ([M+Na]) are common in ESI-MS. To enhance adduct formation:

- Add sodium acetate (1–10 mM) to the sample solution.

- Optimize ion source parameters (e.g., capillary voltage, desolvation temperature).

Thermodynamic data (e.g., ΔrH° = 201 kJ/mol for Na binding to similar compounds) can guide collision-induced dissociation (CID) experiments to probe gas-phase stability .

Q. Methodological Notes

- Crystallography : Always deposit raw data in public repositories (e.g., CCDC) for reproducibility .

- Impurity analysis : Use EP/Pharmaceutical-grade reference standards (e.g., LGC Standards) for calibration .

- Biological assays : Include negative controls (e.g., scrambled esters) to confirm specificity of observed effects .

特性

IUPAC Name |

methyl 2-amino-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZPENIJLUWBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275749 | |

| Record name | DL-Methyl tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18869-47-1 | |

| Record name | DL-Methyl tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。